molecular formula C9H6Cl2N2O B8754416 6,7-Dichloro-3-methyl-quinoxalin-2-ol

6,7-Dichloro-3-methyl-quinoxalin-2-ol

Cat. No.: B8754416
M. Wt: 229.06 g/mol
InChI Key: ZBIPLAACWXHSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-3-methyl-quinoxalin-2-ol is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, a methyl group at position 3, and a quinoxalin-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-3-methyl-quinoxalin-2-ol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 6,7-dichloro-3-methylquinoxaline with an oxidizing agent to form the desired quinoxalin-2-one derivative . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis using similar condensation reactions. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-3-methyl-quinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

6,7-Dichloro-3-methyl-quinoxalin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-3-methyl-quinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-3-methyl-quinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 6 and 7 enhances its reactivity and potential as a pharmacological agent compared to other quinoxaline derivatives .

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

6,7-dichloro-3-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C9H6Cl2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-3H,1H3,(H,13,14)

InChI Key

ZBIPLAACWXHSAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2NC1=O)Cl)Cl

Origin of Product

United States

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